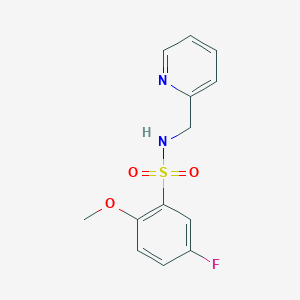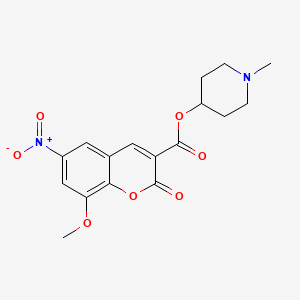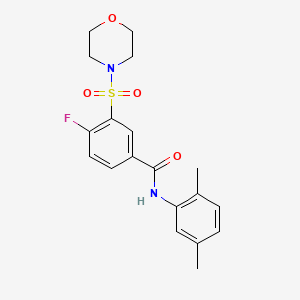
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a white crystalline powder that is stable under normal conditions. PMSF is widely used in the laboratory for various research applications due to its ability to irreversibly inhibit serine proteases.
Mécanisme D'action
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. This prevents the protease from cleaving its substrate, leading to the inhibition of proteolytic activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. It has also been shown to inhibit the activity of some non-serine proteases, such as papain. This compound has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide in the laboratory is its ability to irreversibly inhibit serine proteases, making it an effective tool for studying proteolytic activity. However, this compound has some limitations. It can react with other nucleophiles, such as cysteine residues, leading to the formation of unwanted side products. This compound is also sensitive to hydrolysis and can degrade over time, leading to decreased inhibitory activity.
Orientations Futures
1. Development of more selective serine protease inhibitors that do not react with other nucleophiles.
2. Investigation of the role of serine proteases in disease states, such as cancer and Alzheimer's disease.
3. Development of new methods for the synthesis of 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide and other serine protease inhibitors.
4. Identification of new serine protease targets for drug development.
5. Investigation of the physiological role of serine proteases in non-mammalian organisms.
Méthodes De Synthèse
The synthesis of 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-pyridinemethanol in the presence of triethylamine. The resulting intermediate is then treated with potassium fluoride and 5-fluoro-2-nitroaniline to yield this compound.
Applications De Recherche Scientifique
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is commonly used in the laboratory to inhibit serine proteases during protein purification and analysis. It is also used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation.
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBTZYDMKTQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)



![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)

